3-methoxy-N-methyl-N-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methyl]pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-methyl-N-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methyl]pyrazin-2-amine is a complex organic compound that features a thiazole ring, a piperidine ring, and a pyrazine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-methyl-N-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methyl]pyrazin-2-amine typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole ring, followed by the formation of the piperidine ring, and finally the pyrazine ring. Each step requires specific reagents and conditions to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-methyl-N-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methyl]pyrazin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using bromine in acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-methoxy-N-methyl-N-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methyl]pyrazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-methoxy-N-methyl-N-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methyl]pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir.
Piperidine Derivatives: Compounds with the piperidine ring, such as piperidine itself and various pharmaceuticals.
Pyrazine Derivatives: Compounds featuring the pyrazine ring, such as pyrazinamide and other antimicrobial agents.
Uniqueness
3-methoxy-N-methyl-N-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methyl]pyrazin-2-amine is unique due to its combination of three distinct heterocyclic rings, which may confer unique biological activities and chemical properties not found in simpler compounds.
Properties
IUPAC Name |
3-methoxy-N-methyl-N-[[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]methyl]pyrazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6OS/c1-23(16-17(25-2)21-8-7-20-16)12-13-4-9-24(10-5-13)18-22-14-11-19-6-3-15(14)26-18/h3,6-8,11,13H,4-5,9-10,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHSOQAARSJAKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)C2=NC3=C(S2)C=CN=C3)C4=NC=CN=C4OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.